![molecular formula C17H30O2S B14198599 12-[(Furan-2-yl)methoxy]dodecane-1-thiol CAS No. 915798-84-4](/img/structure/B14198599.png)
12-[(Furan-2-yl)methoxy]dodecane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-[(Furan-2-yl)methoxy]dodecane-1-thiol: is an organic compound that features a furan ring attached to a dodecane chain via a methoxy linkage, with a thiol group at the terminal position. This compound is of interest due to its unique structural properties, which combine the reactivity of the thiol group with the aromatic characteristics of the furan ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-[(Furan-2-yl)methoxy]dodecane-1-thiol typically involves the following steps:
Formation of the Furan-2-ylmethoxy Intermediate: This can be achieved by reacting furan-2-carbaldehyde with methanol in the presence of an acid catalyst to form furan-2-ylmethanol, which is then converted to furan-2-ylmethoxy chloride using thionyl chloride.
Attachment to the Dodecane Chain: The furan-2-ylmethoxy chloride is then reacted with 1-dodecanethiol in the presence of a base such as sodium hydride to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The furan ring can undergo reduction reactions to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The thiol group can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of self-assembled monolayers on gold surfaces.
Biology:
Bioconjugation: The thiol group can be used to attach the compound to proteins or other biomolecules.
Medicine:
Drug Delivery: Potential use in targeted drug delivery systems due to its ability to form stable bonds with metal nanoparticles.
Industry:
Surfactants: The amphiphilic nature of the compound makes it useful as a surfactant in various formulations.
作用機序
The mechanism by which 12-[(Furan-2-yl)methoxy]dodecane-1-thiol exerts its effects is largely dependent on the functional groups present:
Thiol Group: Can form strong bonds with metals, making it useful in catalysis and material science.
Furan Ring: Provides aromatic stability and can participate in π-π interactions, which are important in biological systems.
類似化合物との比較
1-Dodecanethiol: Similar in structure but lacks the furan ring, making it less versatile in certain applications.
Furan-2-ylmethanethiol: Contains the furan ring but has a shorter alkyl chain, affecting its solubility and reactivity.
Uniqueness: 12-[(Furan-2-yl)methoxy]dodecane-1-thiol combines the reactivity of a thiol group with the aromatic properties of a furan ring and the hydrophobic characteristics of a long alkyl chain, making it uniquely suited for applications that require these combined properties.
特性
CAS番号 |
915798-84-4 |
|---|---|
分子式 |
C17H30O2S |
分子量 |
298.5 g/mol |
IUPAC名 |
12-(furan-2-ylmethoxy)dodecane-1-thiol |
InChI |
InChI=1S/C17H30O2S/c20-15-10-8-6-4-2-1-3-5-7-9-13-18-16-17-12-11-14-19-17/h11-12,14,20H,1-10,13,15-16H2 |
InChIキー |
ZOVDOEVYDOWRSQ-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)COCCCCCCCCCCCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI)](/img/structure/B14198518.png)
![3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14198525.png)
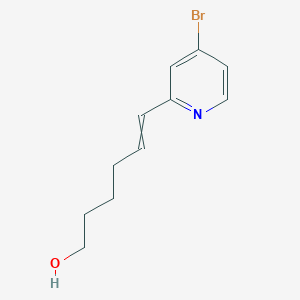
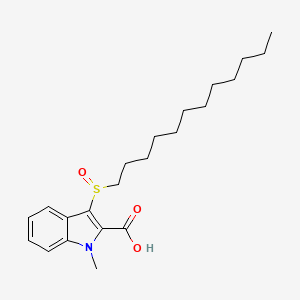
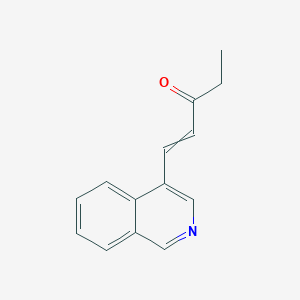
![4-{(E)-[4-(2-Hydroxyethoxy)-3-(propan-2-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14198554.png)

![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)
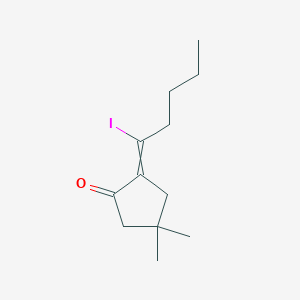
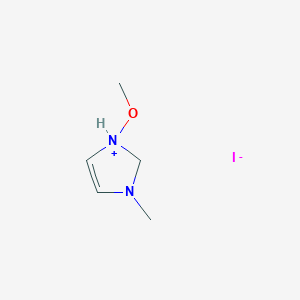
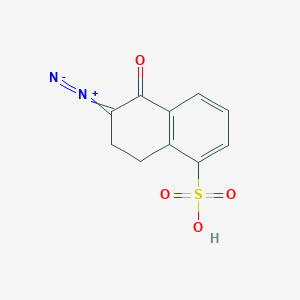
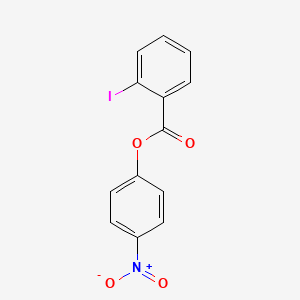
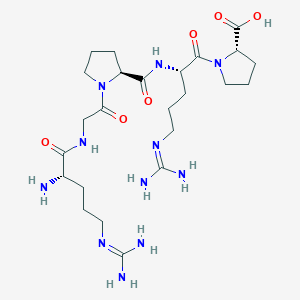
stannane](/img/structure/B14198600.png)
